N-环戊基-4-((3-(4-甲基哌啶-1-基)吡嗪-2-基)氧基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pyrazinamide , which is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are not specified in the available resources .科学研究应用
抗结核药
已设计、合成并评估了取代-N-(6-(4-(吡嗪-2-羰基)哌嗪/同哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物对结核分枝杆菌 H37Ra 的抗结核活性。这些系列的化合物表现出显着的活性,证明了吡嗪-2-羰基化合物作为抗结核剂的潜力 (Srinivasarao 等人,2020)。
无催化剂合成
通过 1,3-偶极环加成和重排进行 N-(1,7-二氧代四氢吡唑并[1,2-a]吡唑-2-基)苯甲酰胺衍生物的无催化剂合成提供了一类在温和条件下无催化剂合成的化合物。这证明了吡唑和苯甲酰胺衍生物在化学合成中的多功能性 (Wenjing Liu 等人,2014)。
杂化共晶
吡嗪酰胺,一种与查询化合物中的吡嗪结构相似的组分,已在与羟基苯甲酸的杂化共晶中进行了研究。这些研究涉及计算机模拟以了解分子相互作用,表明在抗结核药物制剂和能量转换系统中具有潜在应用 (J. S. Al-Otaibi 等人,2020)。
抗肿瘤剂
苯并噻唑衍生物,表明杂环化合物在癌症研究中的相关性,被设计和合成,显示出对致瘤细胞系的选择性细胞毒性。这些化合物对肿瘤生长表现出优异的体内抑制作用,突出了苯甲酰胺和相关化合物作为肿瘤学治疗剂的潜力 (Masao Yoshida 等人,2005)。
作用机制
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It can be inferred that the compound interacts with its targets in a way that inhibits the growth of mycobacterium tuberculosis h37ra .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth of this bacterium .
未来方向
属性
IUPAC Name |
N-cyclopentyl-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-10-14-26(15-11-16)20-22(24-13-12-23-20)28-19-8-6-17(7-9-19)21(27)25-18-4-2-3-5-18/h6-9,12-13,16,18H,2-5,10-11,14-15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGGEZOKYXILAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。